molecular formula C9H7BrN2O2 B1394336 (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215319-22-4

(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1394336
M. Wt: 255.07 g/mol
InChI Key: VRRYVLADHDXCAA-UHFFFAOYSA-N
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Description

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound that is used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 255.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c10-6-1-2-8-11-7 (3-9 (13)14)5-12 (8)4-6/h1-2,4-5H,3H2, (H,13,14) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Structural Studies

  • (5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid derivatives have been explored in the synthesis of various compounds. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation and Michael addition, with a focus on molecular conformations in solution and crystal form (Chui et al., 2004).

Synthesis of Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized as potential antiprotozoal agents, were derived from related compounds. These agents demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Pharmaceutical Industry Applications

  • In pharmaceutical research, boronic acid and esters, which can be synthesized via palladium-catalyzed Suzuki–Miyaura borylation reactions, play a crucial role. This method has been used to prepare a variety of active agents, including anti-cancer and anti-TB compounds (Sanghavi et al., 2022).

Antimycobacterial Activity

  • Several compounds, such as [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, have been synthesized and tested for their antimycobacterial activity, showing effects against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Synthesis of Benzamide Derivatives

  • Research has focused on the synthesis and characterization of new benzamide derivatives, such as N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide, highlighting their potential in various applications (Achugatla et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRYVLADHDXCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Reactant of Route 6
(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

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